molecular formula C16H12N2O3S B14105035 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid

2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid

Cat. No.: B14105035
M. Wt: 312.3 g/mol
InChI Key: UDJVTSQFYDZTNS-UHFFFAOYSA-N
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Description

2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a thioxo group, and a phenylacetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Thioxo Group: The thioxo group can be introduced through sulfurization reactions using reagents like Lawesson’s reagent.

    Attachment of the Phenylacetic Acid Moiety: This step may involve coupling reactions using reagents such as phenylacetic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

  • **Sub

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-phenylacetic acid

InChI

InChI=1S/C16H12N2O3S/c19-14-11-8-4-5-9-12(11)17-16(22)18(14)13(15(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,17,22)(H,20,21)

InChI Key

UDJVTSQFYDZTNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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